molecular formula C4H5N5O3 B7761754 3-nitro-1H-pyrazole-5-carbohydrazide

3-nitro-1H-pyrazole-5-carbohydrazide

Cat. No.: B7761754
M. Wt: 171.11 g/mol
InChI Key: WNPZPLAIXATZIY-UHFFFAOYSA-N
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Preparation Methods

The preparation of 5-Nitro-1H-pyrazole-3-carbohydrazide involves several synthetic routes. One common method includes the reaction of 5-nitro-1H-pyrazole with carbohydrazide under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-Nitro-1H-pyrazole-3-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various solvents.

Scientific Research Applications

5-Nitro-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 5-Nitro-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

5-Nitro-1H-pyrazole-3-carbohydrazide can be compared with other similar compounds, such as:

This detailed article provides a comprehensive overview of 5-Nitro-1H-pyrazole-3-carbohydrazide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-nitro-1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5O3/c5-6-4(10)2-1-3(8-7-2)9(11)12/h1H,5H2,(H,6,10)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPZPLAIXATZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NN=C1[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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